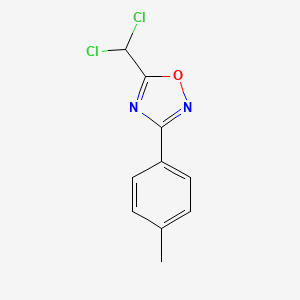

5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole

CAS No.: 59455-91-3

Cat. No.: VC2465192

Molecular Formula: C10H8Cl2N2O

Molecular Weight: 243.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59455-91-3 |

|---|---|

| Molecular Formula | C10H8Cl2N2O |

| Molecular Weight | 243.09 g/mol |

| IUPAC Name | 5-(dichloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C10H8Cl2N2O/c1-6-2-4-7(5-3-6)9-13-10(8(11)12)15-14-9/h2-5,8H,1H3 |

| Standard InChI Key | KOZUNEPMJRLDSB-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2=NOC(=N2)C(Cl)Cl |

| Canonical SMILES | CC1=CC=C(C=C1)C2=NOC(=N2)C(Cl)Cl |

Introduction

Chemical Properties and Structure

Basic Identification Parameters

5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole is characterized by specific chemical identifiers and physical properties that define its chemical behavior and potential applications.

Table 1: Basic Chemical Identification Parameters

| Parameter | Value |

|---|---|

| CAS Number | 59455-91-3 |

| Molecular Formula | C₁₀H₈Cl₂N₂O |

| Molecular Weight | 243.09 g/mol |

| Minimum Purity (Commercial) | ≥96% |

| Storage Conditions | Room temperature |

| Product Classification | Protein Degrader Building Blocks |

Structural Characteristics and Nomenclature

The compound is officially identified as 5-(dichloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole according to IUPAC nomenclature. It possesses several synonyms including 5-(Dichloromethyl)-3-p-tolyl-1,2,4-oxadiazole . The dichloromethyl group introduces a unique reactivity profile, making this compound particularly valuable as a synthetic intermediate.

The structural representation includes:

-

A planar oxadiazole ring system

-

A dichloromethyl group (-CHCl₂) at position 5

-

A p-tolyl group (4-methylphenyl) at position 3

These structural features contribute to the compound's chemical reactivity, stability profile, and potential binding interactions with biological targets .

Synthesis Approaches

Probable Synthetic Pathway

Based on literature precedents for similar compounds, a plausible synthetic pathway for 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole would involve:

-

Preparation of p-tolyl amidoxime from p-tolylnitrile and hydroxylamine

-

Reaction of the amidoxime with dichloroacetyl chloride

-

Cyclodehydration to form the 1,2,4-oxadiazole ring

This synthetic approach would align with established methodologies for similar oxadiazole derivatives, though optimization would be necessary to account for the reactivity of the dichloromethyl functionality .

Biological Activities and Applications

Applications in Drug Discovery

As a protein degrader building block, this compound has significant potential applications in targeted protein degradation (TPD), an emerging strategy in drug discovery. TPD aims to harness cellular machinery to selectively degrade disease-causing proteins rather than merely inhibiting their function .

The oxadiazole scaffold has been incorporated into various biologically active compounds, including:

-

Antiproliferative agents targeting cancer cell lines

-

Antimicrobial compounds effective against resistant bacterial strains

-

Enzyme inhibitors targeting various therapeutic pathways

Recent research has explored the development of 1,2,4-oxadiazole/quinazoline-4-one hybrids as antiproliferative multitargeted inhibitors, highlighting the value of the oxadiazole scaffold in drug discovery .

Structure-Activity Relationships

Studies on structurally related compounds have revealed important structure-activity relationships that may be relevant to 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole:

-

The substitution pattern at position 3 of similar heterocyclic cores significantly impacts antiproliferative activity, with activity typically decreasing in the order: phenyl > m-tolyl > p-tolyl > ethyl > allyl .

-

The substitution pattern at position 5 affects biological activity, with electron-withdrawing groups like dichloromethyl potentially enhancing certain activities .

-

The 1,2,4-oxadiazole core provides a rigid scaffold that positions substituents in orientations favorable for binding to biological targets .

Analytical Characterization

Spectroscopic Identification

The structural confirmation of 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole typically employs multiple spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would display signals for the p-tolyl aromatic protons (typically 6.5-8.0 ppm), the methyl group (approximately 2.3-2.5 ppm), and the dichloromethyl proton (around 6.0-7.0 ppm).

-

¹³C NMR would show resonances for the carbons in the oxadiazole ring (typically 160-180 ppm), aromatic carbons (120-140 ppm), and the dichloromethyl carbon (around 60-70 ppm).

-

-

Infrared (IR) Spectroscopy:

-

Characteristic absorption bands corresponding to C=N stretching (approximately 1600-1650 cm⁻¹) and C-Cl stretching (about 700-800 cm⁻¹) would be observed.

-

-

Mass Spectrometry:

-

The molecular ion peak at m/z 243 would be present, along with characteristic fragmentation patterns involving the loss of chlorine atoms.

-

Comparison with Related Compounds

Structural Analogs

Several structurally related compounds provide context for understanding the properties and potential applications of 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole:

Table 2: Comparison of 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole with Structural Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|

| 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole | C₁₀H₈Cl₂N₂O | 243.09 | Reference compound |

| 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole | C₄H₅ClN₂O | 132.55 | Smaller molecule with methyl at position 3 |

| 5-(Trifluoromethyl)-1,2,4-oxadiazole derivatives | Varies | Varies | Contains trifluoromethyl instead of dichloromethyl |

The comparison reveals how structural modifications affect physicochemical properties and potential applications:

-

The replacement of the dichloromethyl group with a trifluoromethyl group, as in certain 5-(trifluoromethyl)-1,2,4-oxadiazole derivatives, alters the electronic properties and potentially enhances metabolic stability .

-

The substitution of the p-tolyl group with simpler alkyl groups, as in 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole, significantly reduces molecular weight and alters lipophilicity.

Reactivity Differences

The dichloromethyl group in 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole offers unique reactivity compared to its analogs:

-

Enhanced electrophilicity compared to monochloromethyl analogs, making it more reactive toward nucleophilic substitution

-

Different electronic distribution compared to trifluoromethyl analogs, affecting binding interactions with potential biological targets

-

Potential for selective functionalization through reaction at the dichloromethyl position

These reactivity differences expand the synthetic utility of 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole as a building block for more complex structures.

| Parameter | Specification |

|---|---|

| Typical Package Sizes | 1g, 5g, 25g |

| Lead Time | Approximately 5-20 days |

| Purity | ≥96% |

| UN Number | N/A (Not classified as dangerous goods) |

| Dangerous Goods Class | N/A |

Commercial suppliers typically provide the compound for research purposes, with restrictions on its use in medical settings or consumer applications .

Future Research Directions

Synthetic Modifications

The reactive dichloromethyl group presents opportunities for diverse synthetic transformations:

-

Nucleophilic substitution reactions to introduce nitrogen, oxygen, or sulfur-containing functional groups

-

Reduction to generate the corresponding methyl or hydroxymethyl derivatives

-

Cross-coupling reactions to create more complex structures

-

Incorporation into larger molecular frameworks for drug discovery applications

These potential modifications expand the utility of 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole in medicinal chemistry and materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume